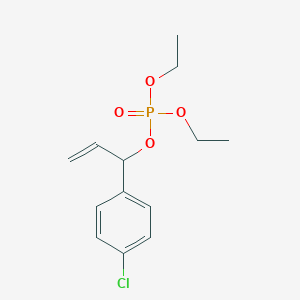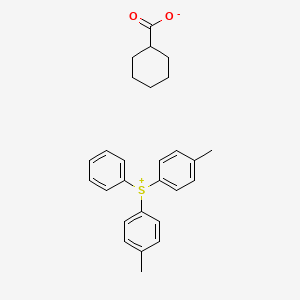![molecular formula C14H28OS B12538842 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol CAS No. 661493-56-7](/img/structure/B12538842.png)
3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol is a chemical compound with the molecular formula C₁₄H₂₈OS It is characterized by the presence of a sulfanyl group attached to a propanol chain, which is further connected to an undecenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol typically involves the reaction of 10-undecen-1-ol with a suitable thiol reagent under controlled conditions. One common method includes the use of thiol-ene click chemistry, where the undecenyl group undergoes a thiol-ene reaction with a thiol compound in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or UV light.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols and thiols.
Substitution: Esters and ethers.
Scientific Research Applications
3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol involves its interaction with molecular targets through its sulfanyl and hydroxyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and membrane disruption.
Comparison with Similar Compounds
Similar Compounds
10-Undecen-1-ol: A precursor in the synthesis of 3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol.
3-Mercaptopropanol: Shares the sulfanyl and hydroxyl functional groups.
Undec-10-en-1-thiol: Contains the undecenyl group and a thiol group.
Uniqueness
This compound is unique due to the combination of its undecenyl, sulfanyl, and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo thiol-ene reactions and participate in various chemical transformations makes it a valuable compound in research and industry.
Properties
CAS No. |
661493-56-7 |
|---|---|
Molecular Formula |
C14H28OS |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
3-undec-10-enylsulfanylpropan-1-ol |
InChI |
InChI=1S/C14H28OS/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15/h2,15H,1,3-14H2 |
InChI Key |
BVQFMXXMEWFNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCSCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
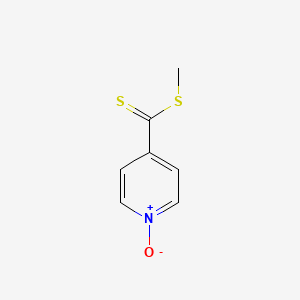
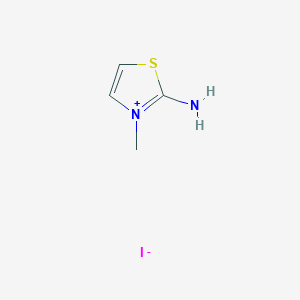

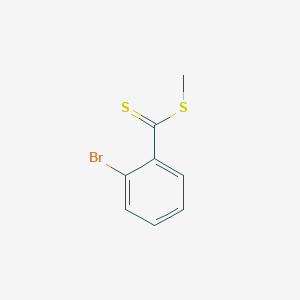
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
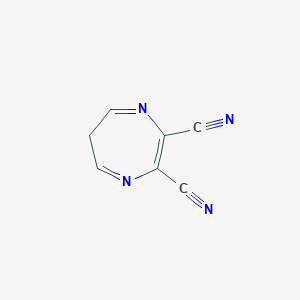
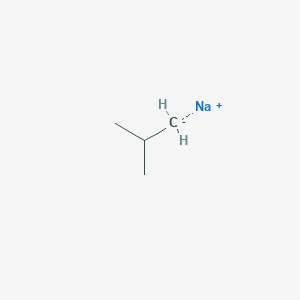

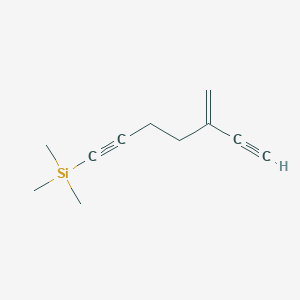
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide](/img/structure/B12538823.png)
